molecular formula C13H12N2O3 B189151 2-(Benzyloxy)-4-nitroaniline CAS No. 25945-96-4

2-(Benzyloxy)-4-nitroaniline

Cat. No.: B189151
CAS No.: 25945-96-4
M. Wt: 244.25 g/mol
InChI Key: OTBQGZCBYVALOL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitroaniline is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a benzyloxy group attached to the second position of an aniline ring, which also bears a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-nitroaniline typically involves the nitration of 2-(Benzyloxy)aniline. The process can be summarized as follows:

    Nitration Reaction: 2-(Benzyloxy)aniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position relative to the amino group.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and minimize side reactions. The reaction mixture is then neutralized, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Nitration: Utilizing continuous flow reactors to ensure efficient mixing and temperature control.

    Purification: Employing large-scale crystallization and filtration techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 2-(Benzyloxy)-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.

Scientific Research Applications

2-(Benzyloxy)-4-nitroaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-nitroaniline depends on its specific application

    Reduction Reactions: The nitro group undergoes a stepwise reduction to form an amino group, involving the formation of nitroso and hydroxylamine intermediates.

    Substitution Reactions: The benzyloxy group can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

Comparison with Similar Compounds

    2-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.

    2-(Benzyloxy)-4-chloroaniline: Contains a chloro group instead of a nitro group, leading to different reactivity patterns.

Uniqueness: 2-(Benzyloxy)-4-nitroaniline is unique due to the presence of both benzyloxy and nitro groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

4-nitro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQGZCBYVALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379699
Record name 2-(benzyloxy)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25945-96-4
Record name 2-(benzyloxy)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 2-amino-5-nitrophenol (21.2 g, 0.14 mol) was dissolved in 350 mL THF. Solid potassium t-butoxide (15.85 g, 0.141 mol) was added slowly, with vigorous stirring. Then a solution of benzylbromide (in 150 mL THF) was added slowly and stirred at room temperature for 2 days. The solvent was removed and the crude oil poured into water (ca. 500 mL) and 3:1 ethyl acetate/methylene chloride (ca. 200 mL). The solid precipitate was filtered off and dried, then recrystallized in toluene to give 2-benzyloxy-4-nitro-phenylamine (9.1 g). The aqueous and organic layers were separated and the aqueous layer was extracted twice with 3:1 ethyl acetate/methylene chloride. The combined organic layers were washed with 5% sodium hydroxide (which formed three layers, and the middle layer contained the desired material by TLC), then the desired layer was washed twice with water, then brine, and dried over anhydrous magnesium sulfate, filtered and the solvent removed. The solid was recrystallized in toluene, filtered and dried to yield 12 g of 2-benzyloxy-4-nitro-phenylamine. (The total yield was 62%.). 1H NMR (CDCl3) 7.9-7.7 (m, 2H), 7.5-7.3 (m, 5H), 6.65 (d, 1H, J=8.68 Hz), 5.15 (s, 2H), 4.57 (br, 2H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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